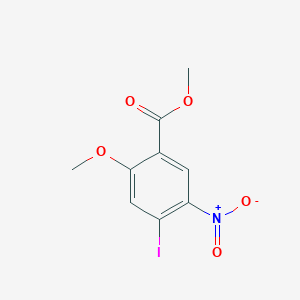

Methyl 4-iodo-2-methoxy-5-nitrobenzoate

Description

Methyl 4-iodo-2-methoxy-5-nitrobenzoate is a halogenated aromatic ester characterized by substituents at the 2-, 4-, and 5-positions of the benzoate ring. The compound features a methoxy group (-OCH₃) at position 2, an iodine atom at position 4, and a nitro group (-NO₂) at position 4. Its molecular formula is C₉H₈INO₅, with a molecular weight of approximately 337.07 g/mol (calculated based on atomic masses: C=12.01, H=1.01, I=126.9, N=14.01, O=16.00). The iodine substituent contributes to its high molecular weight and may influence its reactivity and stability compared to chloro or fluoro analogs.

Properties

Molecular Formula |

C9H8INO5 |

|---|---|

Molecular Weight |

337.07 g/mol |

IUPAC Name |

methyl 4-iodo-2-methoxy-5-nitrobenzoate |

InChI |

InChI=1S/C9H8INO5/c1-15-8-4-6(10)7(11(13)14)3-5(8)9(12)16-2/h3-4H,1-2H3 |

InChI Key |

ILXHYDBPAZHRKC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-iodo-2-methoxy-5-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of a methoxybenzoate derivative followed by iodination. The nitration step can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The iodination step involves the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-iodo-2-methoxy-5-nitrobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed

Substitution: Formation of azido or cyano derivatives.

Reduction: Formation of amino derivatives.

Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial and Antiinflammatory Properties

Methyl 4-iodo-2-methoxy-5-nitrobenzoate has been investigated for its potential antimicrobial and anti-inflammatory activities. The presence of the iodine and nitro groups enhances its biological activity, making it a valuable candidate for drug development. Research indicates that similar compounds exhibit inhibition of specific enzymes linked to inflammatory pathways, suggesting that this compound may also possess therapeutic potential against inflammatory diseases.

Case Study: Synthesis and Evaluation

A study involving the synthesis of derivatives of this compound demonstrated promising results in inhibiting bacterial growth. The synthesized compounds were tested against various Gram-positive and Gram-negative bacteria, showing significant antimicrobial activity compared to standard antibiotics .

Synthetic Chemistry

Building Block for Organic Synthesis

This compound serves as an important building block in organic synthesis, particularly for creating more complex structures. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions. Researchers have utilized it to synthesize novel compounds with enhanced biological activities .

Data Table: Reaction Pathways

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Reacting with amines to form amides | 85 |

| Coupling Reactions | Used in Suzuki coupling to form biaryl compounds | 90 |

| Reduction | Reduction of nitro to amine derivatives | 75 |

Material Science

Applications in Polymers and Coatings

this compound has been explored in the development of advanced materials, particularly polymers. Its unique chemical structure allows it to act as a modifier in polymer formulations, enhancing properties such as thermal stability and mechanical strength .

Case Study: Polymer Modification

In a study focused on polymer blends, the incorporation of this compound resulted in improved thermal properties and resistance to degradation under UV light exposure. The modified polymers exhibited enhanced durability, making them suitable for outdoor applications .

Environmental Applications

Potential Use in Environmental Remediation

The compound's reactivity suggests potential applications in environmental remediation processes, particularly in the degradation of pollutants. Studies have indicated that similar nitro-substituted compounds can facilitate the breakdown of hazardous organic materials through advanced oxidation processes .

Mechanism of Action

The mechanism of action of Methyl 4-iodo-2-methoxy-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity to target sites .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 4-iodo-2-methoxy-5-nitrobenzoate are compared below with closely related benzoate derivatives. Key differences in substituents, physical properties, and applications are highlighted.

Table 1: Structural and Physicochemical Comparisons

Key Observations

Substituent Effects on Reactivity :

- The iodine atom in this compound offers unique reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), which is absent in chloro or methoxy analogs .

- Nitro groups at position 5 (common in all compared compounds) act as strong electron-withdrawing groups, directing electrophilic substitution to specific ring positions .

Molecular Weight and Stability: Iodo-substituted derivatives exhibit higher molecular weights and may display reduced thermal stability compared to chloro or methoxy analogs due to iodine’s weaker bond strength with carbon . Methyl 2-chloro-5-methoxy-4-nitrobenzoate (MW 245.62) is more stable under acidic conditions than iodo derivatives, as noted in safety data sheets for similar halogenated compounds .

Applications: Iodo derivatives are pivotal in radiolabeling or as intermediates in antitumor agents, leveraging iodine’s isotopic properties . Amino-substituted analogs (e.g., Methyl 4-amino-3-methoxy-5-nitrobenzoate) are precursors in antibiotic synthesis, where the amino group facilitates further functionalization .

Stability and Handling Considerations

- Iodo compounds are often light-sensitive and may require storage in amber vials under inert atmospheres .

Biological Activity

Methyl 4-iodo-2-methoxy-5-nitrobenzoate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group, an iodine atom, and a methoxy group attached to a benzoate structure. These functional groups contribute to its reactivity and interaction with biological systems. The compound's molecular formula is C10H10I NO4, and its molecular weight is approximately 305.1 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the iodine atom facilitates halogen bonding interactions, which can modulate biological pathways.

- Antioxidant Activity : Compounds with nitro groups are often involved in redox processes, potentially providing antioxidant properties that can protect cells from oxidative stress.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In studies evaluating various nitro-substituted benzoates, this compound demonstrated significant inhibition against a range of bacterial strains. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Cytotoxic Effects

In vitro studies have shown that this compound possesses cytotoxic effects against cancer cell lines. For instance, it was observed that the compound induced apoptosis in human cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This suggests a potential role in cancer therapy as an agent that promotes programmed cell death .

Study on Anticancer Activity

A significant study investigated the anticancer potential of this compound on breast cancer cell lines (MCF-7). The compound was found to reduce cell viability in a dose-dependent manner with an IC50 value of approximately 15 µM. The study concluded that the compound's ability to induce apoptosis could be leveraged for therapeutic applications .

Comparative Analysis with Analogous Compounds

A comparative analysis was conducted between this compound and similar compounds such as 2-Iodo-4-nitrobenzoic acid. This analysis revealed that the unique arrangement of functional groups in this compound contributes to its enhanced biological activity compared to its analogs .

Data Tables

Below are tables summarizing key findings related to the biological activity of this compound.

| Activity | IC50 (µM) | Cell Line |

|---|---|---|

| Cytotoxicity | 15 | MCF-7 |

| Antimicrobial (E. coli) | 25 | N/A |

| Antioxidant Activity | N/A | N/A |

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 15 | Cytotoxicity |

| 2-Iodo-4-Nitrobenzoic Acid | 30 | Cytotoxicity |

| Nitro Compound A | 20 | Antimicrobial |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for Methyl 4-iodo-2-methoxy-5-nitrobenzoate?

Methodological Answer:

- Step 1: Precursor Selection

Start with methyl 2-methoxy-5-nitrobenzoate. Introduce iodine via electrophilic aromatic substitution using iodine monochloride (ICl) in acetic acid at 60–80°C for 6–12 hours. Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 7:3) . - Step 2: Purification

Use column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the product. Confirm purity (>95%) via HPLC (C18 column, methanol:water 70:30, UV detection at 254 nm) . - Critical Parameters:

- Temperature control to avoid over-iodination.

- Stoichiometric excess of ICl (1.2–1.5 equiv.) ensures complete substitution.

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Reaction Temperature | 70°C | |

| Iodinating Agent | ICl in AcOH | |

| Purification Method | Column Chromatography |

Q. How to characterize the purity and structural identity of this compound?

Methodological Answer:

- Analytical Techniques:

- NMR Spectroscopy:

- ¹H NMR (CDCl₃): Look for methoxy singlet at δ 3.9–4.1 ppm and aromatic protons (δ 7.5–8.5 ppm).

- ¹³C NMR: Confirm ester carbonyl (δ ~165 ppm) and nitro group electron-withdrawing effects .

- Mass Spectrometry (MS):

- ESI-MS m/z calculated for C₉H₇INO₅: 335.95 (M+H⁺). Validate isotopic pattern for iodine (1:1 for M and M+2 peaks) .

Q. Table 2: Key Analytical Signatures

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR | δ 3.95 (s, 3H, OCH₃) | |

| ESI-MS | m/z 335.95 (M+H⁺) | |

| HPLC Retention Time | 12.3 min (methanol:water 70:30) |

Advanced Research Questions

Q. How to resolve contradictions in reaction yields during iodination of methyl 2-methoxy-5-nitrobenzoate?

Methodological Answer:

- Root-Cause Analysis:

- Competitive Side Reactions: Nitro groups may deactivate the ring, leading to incomplete iodination. Use kinetic studies (e.g., in situ FTIR) to track iodine incorporation .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution but may increase byproduct formation. Compare yields in AcOH vs. DMF .

- Mitigation Strategies:

- Optimize iodine stoichiometry (1.2–1.5 equiv.) and reaction time (8–10 hours).

- Introduce a directing group (e.g., –NO₂) to improve regioselectivity .

Q. What mechanistic insights explain the reactivity of the nitro group in this compound under reducing conditions?

Methodological Answer:

- Reduction Pathways:

- Kinetic Studies:

- Perform DFT calculations to model transition states and predict regioselectivity in multi-step reductions .

Q. How to assess the stability of this compound under varying storage conditions?

Methodological Answer:

- Stability Protocols:

- Byproduct Identification:

Q. Table 3: Stability Assessment Parameters

| Condition | Test Method | Critical Observations | Reference |

|---|---|---|---|

| High Humidity | HPLC, 40°C/75% RH | Hydrolysis to carboxylic acid | |

| UV Exposure | UV-Vis (320 nm) | Loss of parent compound |

Q. What strategies mitigate byproduct formation during esterification or functionalization reactions?

Methodological Answer:

- Byproduct Source:

- Analytical Control:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.